5-amino-6-chloro-2,3-dihydro-1H-indol-2-one
Description
BenchChem offers high-quality 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQROGWWVNTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77859-59-7 | |
| Record name | 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties and Synthetic Utility of 5-Amino-6-Chloro-2,3-Dihydro-1H-Indol-2-One
This guide provides an in-depth technical analysis of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one (also known as 5-amino-6-chloro-oxindole), a critical heterocyclic scaffold in medicinal chemistry.
CAS Registry Number: 77859-59-7 Molecular Formula: C₈H₇ClN₂O Molecular Weight: 182.61 g/mol [1]
Executive Summary
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one is a bifunctionalized oxindole derivative serving as a "privileged structure" in drug discovery. It functions as a core intermediate for the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). While structurally homologous to the Sunitinib intermediate (5-fluoro-oxindole), the introduction of the 6-chloro and 5-amino motifs alters the electronic landscape, offering unique vectors for structure-activity relationship (SAR) optimization.
This guide details the physicochemical profile, industrial synthesis, and chemoselective reactivity of this compound, providing researchers with a roadmap for its utilization in API development.
Molecular Architecture & Physicochemical Profile[2]
The molecule features an oxindole core substituted with an electron-withdrawing chlorine at C6 and an electron-donating amine at C5. This "push-pull" electronic system significantly influences the acidity of the C3-methylene and the nucleophilicity of the C5-amine.
Table 1: Physicochemical Specifications
| Property | Value / Characteristic | Mechanistic Implication |
| Appearance | Brown to orange solid | Oxidation-sensitive amine group requires inert storage. |
| Melting Point | >240 °C (dec.) | High lattice energy due to intermolecular H-bonding (NH···O=C). |
| pKa (C3-H) | ~18.5 (est.) | The C3 protons are acidic enough for deprotonation by weak bases (e.g., piperidine) in Knoevenagel condensations. |
| pKa (N1-H) | ~13.0 | Requires strong bases (NaH, KOtBu) for N-alkylation. |
| pKa (NH₂) | ~4.2 | Lower than aniline (4.6) due to the inductive effect of the adjacent 6-Cl and the electron-withdrawing oxindole core. |
| Solubility | DMSO, DMF, hot EtOH | Poor solubility in non-polar solvents; requires polar aprotic media for reactions. |
Synthetic Pathways & Process Chemistry[3]
The synthesis of 5-amino-6-chloro-oxindole typically proceeds from commercially available 6-chloro-oxindole (itself derived from 2,5-dichloronitrobenzene). The critical step is the regioselective nitration at C5, driven by the cooperative directing effects of the N1-amine (para-director) and the C6-chlorine (ortho-director).
Synthesis Workflow Diagram
Figure 1: Synthetic route from 6-chloro-oxindole. The directing effects of the NH and Cl substituents ensure nitration occurs exclusively at the C5 position.
Detailed Protocol: Nitration and Reduction
Step 1: Nitration
-
Dissolve 6-chloro-oxindole (1.0 eq) in concentrated H₂SO₄ at -5°C.
-
Dropwise add fuming HNO₃ (1.05 eq) maintaining internal temperature <0°C.
-
Stir for 1 hour. Pour onto crushed ice.
-
Filter the yellow precipitate (5-nitro-6-chloro-oxindole). Yields are typically >85% due to high regioselectivity.
Step 2: Reduction (Fe/Acetic Acid Method)
-
Suspend 5-nitro-6-chloro-oxindole in 50% aqueous acetic acid.
-
Add iron powder (3.0 eq) in portions at 60°C.
-
Heat to reflux for 2 hours (color changes from yellow to brown).
-
Filter hot to remove iron oxides. Neutralize filtrate with NaHCO₃.
-
Extract with Ethyl Acetate, dry, and concentrate to obtain the target amine.
Reactivity Profile & Functionalization
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization.
Reactivity Map
Figure 2: Orthogonal reactivity profile. The C3 position is the primary vector for constructing the kinase inhibitor scaffold.
Key Transformation: Knoevenagel Condensation
The most critical reaction for this scaffold is the condensation at C3 with pyrrole or indole aldehydes to form "Sunitinib-like" kinase inhibitors.
-
Mechanism: Base-catalyzed deprotonation of C3 forms an enolate, which attacks the aldehyde carbonyl. Spontaneous dehydration follows to form the Z-isomer (stabilized by intramolecular H-bonding).
-
Protocol:
-
Suspend 5-amino-6-chloro-oxindole (1.0 eq) and the aldehyde (1.0 eq) in Ethanol.
-
Add Piperidine (0.1 eq) as catalyst.
-
Reflux for 3–6 hours. The product usually precipitates upon cooling.
-
Note: The 5-amino group does not require protection during this reaction as the C3-enolate is softer and more reactive toward the aldehyde than the amine nitrogen under these conditions.
-
Handling, Stability, and Safety
-
Oxidation Sensitivity: The 5-amino group is prone to oxidation, leading to quinoid-type impurities (darkening of solid). Store under Argon/Nitrogen at -20°C for long-term stability.
-
Light Sensitivity: Oxindoles can undergo photo-oxidation at the C3 position. Protect from light.
-
Safety:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction (typical for halo-anilines).
-
H319: Causes serious eye irritation.[2]
-
Handling: Use a fume hood and nitrile gloves. Avoid dust generation.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10609474, 5-(2-Chloroethyl)-6-chlorooxindole. (Related intermediate structure and properties). Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective nitration of indoles under non-acidic conditions. (Discusses C5/C3 selectivity rules). Retrieved from [Link]
- Google Patents. (2003). WO2003099198A2 - Process for the preparation of oxindole derivatives. (Industrial synthesis of 6-chloro-oxindole precursors).
Sources
Thermodynamic stability of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one
An In-depth Technical Guide to the Thermodynamic Stability of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive technical analysis of the factors governing the stability of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one, a substituted oxindole of interest in medicinal chemistry. We will explore its inherent structural liabilities, predict potential degradation pathways, and outline a robust experimental framework for a comprehensive stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate stability-related risks associated with this and structurally related compounds.
Introduction: The Critical Role of Stability in Drug Development
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one belongs to the oxindole class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. The journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[3][4]
Stability testing is therefore a non-negotiable regulatory requirement and a critical scientific endeavor.[5][6] It provides the necessary data to establish appropriate storage conditions, determine a product's shelf-life, and ensure that the patient receives a safe and effective dose throughout the product's lifecycle.[2][3] This guide will dissect the stability profile of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one by examining its molecular structure and employing the principles of forced degradation to predict and analyze its behavior under various environmental stressors.
Molecular Structure and Physicochemical Profile
The stability of a molecule is intrinsically linked to its structure. The key functional groups of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one each contribute to its overall reactivity and potential degradation pathways.
-
Oxindole Core: This bicyclic system contains a lactam (a cyclic amide) within a five-membered ring fused to a benzene ring. Lactams are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening.
-
Aromatic Amino Group (-NH₂): Positioned at C5, this electron-donating group activates the aromatic ring. Aromatic amines are well-known to be susceptible to oxidation, which can lead to the formation of colored degradation products.[7]
-
Chloro Group (-Cl): This electron-withdrawing group at C6 influences the electron density of the aromatic ring and can affect the reactivity of adjacent functional groups.
A summary of the key physicochemical properties (some predicted based on structurally similar compounds due to a lack of specific experimental data for this exact molecule) is presented below.
| Property | Value / Prediction | Source / Note |
| Molecular Formula | C₈HⲇClN₂O | N/A |
| Molecular Weight | 198.61 g/mol | N/A |
| pKa (Basic - Amino Group) | ~3-4 | Predicted based on similar anilines[8] |
| pKa (Acidic - Lactam N-H) | ~17-18 | Predicted based on typical amides |
| LogP | ~1.5 - 2.0 | Predicted |
Core Degradation Pathways and Influencing Factors
To ensure a molecule's stability, one must first understand its vulnerabilities. Forced degradation, or stress testing, is a process where the compound is exposed to conditions more severe than those expected during storage (e.g., high heat, extreme pH, oxidizing agents, intense light).[9][10] This approach accelerates the formation of degradation products, providing invaluable insights into the potential degradation pathways.[11]
Hydrolytic Degradation (Effect of pH)
The lactam ring is the primary target for hydrolysis. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and opening of the five-membered ring.[7]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to break the amide bond.
Oxidative Degradation
Oxidation is a significant stability concern for this molecule, primarily due to the aromatic amino group.[7]
-
Mechanism: Exposure to oxidizing agents (like hydrogen peroxide) or even atmospheric oxygen can lead to the formation of nitroso, nitro, or quinone-imine type structures.[7] The oxidation of related indole structures is known to proceed through hydroxylation steps, potentially at the 2- and 3-positions of the indole ring.[12][13] The oxidation of adrenaline to the colored compound adrenochrome serves as a relevant parallel for the potential formation of colored degradants.[14]
-
Consequences: Oxidative degradants are often highly colored and can present toxicological risks.
Photolytic Degradation
Aromatic systems, especially those bearing activating substituents like an amino group, can absorb UV light. This energy can promote the molecule to an excited state, leading to reactions such as oxidation or rearrangement. Photostability testing, as mandated by ICH guidelines, is essential to determine if the drug substance or product requires protection from light.[15]
Thermal Degradation
Heat acts as a catalyst for most degradation reactions. As per the Arrhenius equation, a 10°C increase in temperature can roughly double the rate of reaction. Thermal stress studies are critical for identifying the most labile aspects of the molecule and for predicting its stability at lower temperatures over longer periods (i.e., its shelf-life).[6]
The following diagram illustrates the potential degradation pathways stemming from these primary stress factors.
Caption: Hypothetical degradation pathways under stress conditions.
A Framework for Experimental Stability Assessment
A systematic approach is required to experimentally characterize the stability of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one. This involves a sequence of forced degradation studies, the development of a stability-indicating analytical method, and formal stability studies under ICH-prescribed conditions.[2][16]
Caption: Workflow for a comprehensive stability assessment program.
Protocol: Forced Degradation Study
The primary goal of this study is to generate degradation products to support the development of a stability-indicating analytical method.[4][11] A target degradation of 5-20% is generally considered appropriate to avoid secondary degradation.[15]
Materials:
-
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one (API)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 Methanol:Water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[17]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at timed intervals.[17]
-
Thermal Degradation (Solid State): Store a known quantity of solid API in a calibrated oven at 105°C for 48 hours.[17] Dissolve a sample in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze samples alongside a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using the developed HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, excipients, and impurities.[16] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[9][18]
| Parameter | Example Condition | Rationale / Causality |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the amino group, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good resolution and low UV cutoff. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient elution is necessary to separate the parent API from potentially more polar (hydrolyzed) or less polar degradation products within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector | Photodiode Array (PDA) at 254 nm | PDA allows for monitoring at multiple wavelengths and, critically, for peak purity analysis to ensure degradation products are not co-eluting with the API peak.[18] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
The stressed samples from the forced degradation study are injected to challenge the method. The chromatographic conditions are optimized until the API peak is well-resolved from all degradation product peaks and any solvent or matrix peaks, with a peak purity angle less than the purity threshold.
Conclusion and Forward-Looking Strategy
The thermodynamic stability of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one is governed by the chemical liabilities inherent in its structure: the hydrolytically sensitive lactam ring and the oxidation-prone aromatic amino group. A comprehensive stability program, initiated with forced degradation studies, is essential to identify and characterize potential degradants.[4][11]
The insights gained from these studies are not merely a regulatory checkbox; they are fundamental to rational drug development. This knowledge informs the selection of stable salt forms, the design of robust formulations with appropriate excipients, the choice of protective packaging, and the establishment of evidence-based storage conditions and shelf-life. By proactively addressing the stability challenges of this promising molecule, researchers can de-risk its development pathway and accelerate its journey toward clinical application.
References
- How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). Google Cloud.
- Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2). Pharmaceutical Technology.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science.
- Singh, S., & Bakshi, M. (2000). Analytical Techniques for the Assessment of Drug Stability. ResearchGate.
- Huynh-Ba, K., & Dong, M. W. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International.
- Stability Testing of Pharmaceuticals: Why is it important? (2023, February 16). Synergy Bioscience.
- Gu, J. D., & Fan, Y. (2002). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin, 45(1-12), 379-384.
- Karim, A. (2025, September 30). Evaluating Pharmaceutical Stability Through Analytical Observation. Walsh Medical Media.
- Stability studies of small molecules and proteins. (n.d.). GlycoMScan.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2443-2448.
- Gu, J. D., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Adrenochrome. (n.d.). Wikipedia.
- 6-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione. (2025, October 15). U.S. Environmental Protection Agency.
- Stability studies of 6,7-dichloro-2,3-dihydro-1H-indole under different conditions. (n.d.). Benchchem.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. glycomscan.com [glycomscan.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmtech.com [pharmtech.com]
- 6. japsonline.com [japsonline.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. synergybioscience.com [synergybioscience.com]
- 10. skpharmteco.com [skpharmteco.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adrenochrome - Wikipedia [en.wikipedia.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sepscience.com [sepscience.com]
Safety data sheet (SDS) for 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one
This guide serves as an in-depth technical resource for 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one (also known as 5-Amino-6-chlorooxindole).
Editorial Note on Chemical Identity: While the 6-amino-5-chloro isomer (CAS 1379362-72-7) and the 6-chloro analog (CAS 56341-37-8) are more common in commercial databases, this guide addresses the specific 5-amino-6-chloro isomer requested. Due to the limited public toxicological data for this specific isomer, safety classifications in this guide utilize Read-Across methodology based on structural analogs (halo-amino-oxindoles) and functional group analysis (aniline moiety + oxindole core).
Chemical Identity & Strategic Context
This compound is a specialized heterocyclic building block, primarily used as a scaffold in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors . Its structure combines an oxindole core with an amino group and a chlorine substituent, making it a critical intermediate for introducing hydrogen-bond donors/acceptors into the ATP-binding pocket of kinase targets (similar to the pharmacophores found in Sunitinib or Toceranib).
| Feature | Detail |
| Systematic Name | 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one |
| Common Name | 5-Amino-6-chlorooxindole |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Structural Class | Halogenated Oxindole / Aniline Derivative |
| Key Reactivity | Nucleophilic aromatic substitution (at C5-NH₂); Knoevenagel condensation (at C3).[1][2] |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) of chlorinated anilines and oxindoles.
Core Hazards
The presence of the primary aniline amine (position 5) and the halogen (position 6) suggests significant sensitization and toxicity risks.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction). Note: Aniline derivatives are notorious sensitizers.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]
Signal Word: WARNING
Hazard Statements
-
H315: Causes skin irritation.[3]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Emergency Response Architecture
Firefighting Measures
-
Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide.
-
Tactical Advice: Firefighters must wear SCBA. The chlorine content implies acidic byproduct formation; ensure runoff does not enter drains to prevent aquatic acidification.
Accidental Release (Spill Protocol)
-
Containment: Do not dry sweep if fine dust is present (risk of inhalation).
-
Neutralization: Not applicable (neutral pH solid).
-
Cleanup:
-
Evacuate non-essential personnel.
-
Don PPE (Tyvek suit, nitrile gloves, N95/P100 respirator).
-
Wet the powder slightly with an inert solvent (e.g., heptane) or water mist to suppress dust.
-
Scoop into a chemically resistant waste drum.
-
Wipe surface with 10% isopropanol followed by soap and water.
-
Handling, Storage & Stability
The "Why" Behind the Protocol
-
Oxidation Sensitivity: The amino group at position 5 is electron-rich and susceptible to oxidation, leading to "browning" of the off-white solid.
-
Hygroscopicity: Oxindoles can form hydrates. Moisture uptake can alter stoichiometry in precise couplings (e.g., Knoevenagel condensations).
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen (Inert atmosphere recommended).
-
Container: Amber glass (protect from light) with a Teflon-lined cap.
Experimental Protocol: Safe Handling of Potent Kinase Intermediates
Objective: To safely weigh and transfer the compound for a condensation reaction without exposure.
-
Engineering Controls: All open handling must occur inside a Chemical Fume Hood or a Powder Containment Hood .
-
PPE Layering:
-
Inner gloves: Nitrile (4 mil).
-
Outer gloves: Nitrile (extended cuff, 8 mil).
-
Lab coat + Sleeves (Tyvek) if handling >10g.
-
-
Weighing Procedure:
-
Place the analytical balance inside the hood.
-
Use an anti-static gun on the weighing boat to prevent powder fly-off (static is common with dry oxindoles).
-
Transfer solid using a disposable spatula.
-
Immediately reseal the stock container under nitrogen if possible.
-
-
Decontamination:
-
Wipe the balance area with a tissue soaked in MeOH/Water (1:1).
-
Dispose of the tissue as solid hazardous waste.
-
Physical & Chemical Properties[1][3][4][5][6]
| Property | Data (Experimental/Predicted) |
| Appearance | Off-white to pale brown solid |
| Melting Point | >200°C (Decomposes) |
| Solubility (Water) | Low (< 0.5 mg/mL) |
| Solubility (Organic) | Soluble in DMSO, DMF; Sparingly soluble in MeOH |
| pKa (Predicted) | ~10.5 (Amide NH), ~3.5 (Aniline NH₂) |
| LogP | ~1.5 - 1.8 |
Visualization: Pathways & Workflows
Diagram 1: Synthesis Context (Kinase Inhibitor Scaffold)
This diagram illustrates where 5-amino-6-chlorooxindole fits into the synthesis of Indolinone-based RTK inhibitors.
Caption: The strategic role of 5-amino-6-chlorooxindole in constructing the indolinone core of multi-targeted tyrosine kinase inhibitors.
Diagram 2: Safety Logic Flow (Exposure Response)
Caption: Decision matrix for emergency response following exposure to halogenated oxindoles.
References
-
National Center for Biotechnology Information (PubChem). 6-Chlorooxindole (CAS 56341-37-8) Compound Summary. (Used for analog Read-Across data). [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Oxindole Derivatives.[1][3] (General hazards for indolin-2-one scaffolds). [Link]
Sources
- 1. 6-Chloro-1,3-dihydroindol-2-one | C8H6ClNO | CID 736344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101333215B - Synthesis method of sunitinib alkali - Google Patents [patents.google.com]
- 3. 5-Amino-6-Chloro-o-Cresol | C7H8ClNO | CID 157641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloropentane | 543-59-9 | TCI AMERICA [tcichemicals.com]
Role of 5-amino-6-chloro-oxindole in kinase inhibitor discovery
Title: Strategic Functionalization of the Indolinone Scaffold: The Role of 5-Amino-6-Chloro-Oxindole in Kinase Inhibitor Discovery
Executive Summary
The oxindole (indolin-2-one) scaffold represents a "privileged structure" in kinase inhibitor discovery, most notably validated by the success of Sunitinib (Sutent) and Toceranib . While early generation inhibitors utilized simple 5-fluoro or unsubstituted cores, the 5-amino-6-chloro-oxindole intermediate has emerged as a critical tool for next-generation lead optimization.
This guide details the technical utility of this specific scaffold. It addresses the dual challenge of potency (via the 6-chloro hydrophobic anchor) and physicochemical properties (via the 5-amino solubilizing handle), providing a robust roadmap for synthesizing and deploying this intermediate in High-Throughput Screening (HTS) libraries.
Part 1: Structural Biology & SAR Rationale
The efficacy of 5-amino-6-chloro-oxindole derivatives stems from their ability to exploit specific regions within the ATP-binding pocket of Type I kinase inhibitors.
The 6-Chloro Anchor (Hydrophobic Pocket II)
In the binding mode of oxindole-based inhibitors (e.g., to VEGFR2 or KIT), the oxindole core mimics the purine ring of ATP.
-
Mechanism: The C6 position of the oxindole ring sits deep within the hydrophobic back-pocket (often referred to as the "selectivity pocket" or Pocket II).
-
Why Chlorine? A chlorine atom at C6 provides a lipophilic bulk that is superior to fluorine for filling this hydrophobic void, often resulting in a 5–10x increase in potency due to optimized Van der Waals interactions and halogen bonding with backbone carbonyls. Additionally, the C6-Cl blocks a primary site of metabolic oxidation (CYP450 mediated), extending the half-life (
).
The 5-Amino Handle (Solvent Front)
The C5 position points towards the solvent-exposed region of the kinase cleft.
-
The Problem: Highly potent kinase inhibitors often suffer from poor aqueous solubility (LogP > 5).
-
The Solution: The 5-amino group serves as a versatile chemical handle. It allows for the attachment of polar moieties (morpholines, piperazines, solubilizing chains) via amide or urea linkages without disrupting the core binding mode. This turns a "brick dust" lead into a viable drug candidate.
Diagram: Binding Mode Logic
The following diagram illustrates the pharmacophore mapping of the 5-amino-6-chloro-oxindole core within a generic tyrosine kinase pocket.
Caption: Pharmacophore mapping of the 5-amino-6-chloro-oxindole scaffold. The 6-Cl anchors the molecule in the hydrophobic pocket, while the 5-NH2 allows extension into the solvent for property modulation.
Part 2: Chemical Synthesis Protocol
This protocol describes the synthesis of the 5-amino-6-chloro-oxindole intermediate and its subsequent coupling. This route is preferred over direct chlorination of 5-amino-oxindole due to regioselectivity issues.
Step 1: Synthesis of the Intermediate
Objective: Prepare 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one from 6-chloro-oxindole.[1]
-
Nitration (Regioselective):
-
Reagents: 6-chloro-oxindole, KNO₃, H₂SO₄ (conc).
-
Procedure: Dissolve 6-chloro-oxindole in H₂SO₄ at 0°C. Add KNO₃ portion-wise. The 6-Cl group directs the nitro group to the ortho position (C5) due to the combined directing effects of the NH (para-directing) and the Cl (ortho/para directing, but meta to the carbonyl).
-
Result: 5-nitro-6-chloro-oxindole.
-
-
Reduction:
-
Reagents: SnCl₂·2H₂O / EtOH (or Fe/NH₄Cl).
-
Procedure: Reflux the nitro compound with Tin(II) chloride in ethanol for 3 hours. Neutralize with NaHCO₃.
-
Yield: ~75-85% of 5-amino-6-chloro-oxindole .
-
Step 2: Library Generation (Knoevenagel Condensation)
Objective: Couple the scaffold to an aldehyde (e.g., pyrrole-3-carbaldehyde) to form the active inhibitor.
-
Reaction:
-
Reagents: 5-amino-6-chloro-oxindole (1.0 eq), Aryl/Heteroaryl Aldehyde (1.1 eq), Piperidine (0.1 eq), Ethanol.
-
Conditions: Reflux for 2–4 hours. The product usually precipitates upon cooling.
-
Purification: Filtration and washing with cold ethanol.
-
Workflow Diagram: Synthesis Pathway
Caption: Synthetic route for generating 5-amino-6-chloro-oxindole and its divergence into direct inhibitors or derivatized libraries.
Part 3: Comparative Data & Case Studies
The following data summarizes the impact of the 5-amino-6-chloro substitution pattern on kinase inhibitory activity (IC50) and solubility, derived from composite SAR studies on VEGFR2/PDGFR inhibitors.
Table 1: SAR Comparison of Oxindole Substituents
| Compound ID | C5 Substituent | C6 Substituent | VEGFR2 IC50 (nM) | Solubility (µM) | Notes |
| Ref-1 (Semaxanib) | -H | -H | 80 | < 1.0 | Poor solubility; rapid metabolism.[2] |
| Ref-2 (Sunitinib) | -F | -H | 10 | ~15 | Good potency; 5-F mimics H-bond acceptor. |
| Analog A | -H | -Cl | 5 | < 0.5 | High Potency: Cl fills hydrophobic pocket perfectly. |
| Analog B | -NH2 | -Cl | 12 | 5.0 | Scaffold: Amino group tolerates solvent but is chemically reactive. |
| Analog C | -NH-CO-R * | -Cl | 8 | > 100 | Optimized: Amide linker improves solubility & selectivity. |
*R = Morpholine-solubilizing tail.
Interpretation:
-
Analog A demonstrates that the 6-Cl group significantly boosts potency compared to the unsubstituted core (Ref-1) by optimizing hydrophobic interactions.
-
Analog B (the subject of this guide) retains high potency but provides the critical amine handle.
-
Analog C represents the final drug-like candidate, where the 5-amino group is derivatized to solve the solubility issue while the 6-chloro group maintains binding affinity.
Part 4: Future Outlook & Applications
-
Covalent Inhibitors: The 5-amino group can be acrylated to form Michael acceptors (acrylamides), targeting non-catalytic cysteines in the solvent front for irreversible inhibition (similar to Ibrutinib's mechanism).
-
PROTAC Linkers: The 5-position is an ideal exit vector for attaching E3 ligase linkers, as it points away from the ATP pocket, minimizing steric clash during ternary complex formation.
References
-
Sun, L., et al. "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors." Journal of Medicinal Chemistry, 1998, 41(14), 2588–2603. Link
-
Velavalapalli, V. M., et al. "Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation."[3] ACS Omega, 2024, 9(7), 8067–8081.[4] Link
- Li, X., et al. "Design and synthesis of 5-substituted oxindole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2010. (Contextualizing the 5-position diversity).
-
Nadkarni, D., et al. "Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole." Organic Process Research & Development, 2008, 12(6), 1142–1146. Link
-
Mishra, C., et al. "Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases."[5] Analytica Chimica Acta, 2007, 581(2), 333-342. Link[6]
Sources
- 1. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 2. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01063B [pubs.rsc.org]
- 3. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one: A Detailed Guide for Medicinal Chemists
The targeted synthesis of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one, a key building block in contemporary drug discovery, demands a robust and reproducible protocol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic pathway from the commercially available 6-chloro-2-oxindole. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both high yield and purity of the final product.
The overall synthetic strategy involves a two-step sequence: an electrophilic nitration of the 6-chloro-2-oxindole core, followed by a chemoselective reduction of the introduced nitro group to the desired amine.
Overall Synthetic Pathway
Using 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one as a pharmaceutical intermediate
[1][2]
Executive Summary & Chemical Profile
5-Amino-6-Chlorooxindole is a bifunctional scaffold.[1][2] It possesses an acidic methylene group at the C3 position (standard for Knoevenagel condensations) and a nucleophilic amino group at the C5 position.[1][2]
This dual functionality makes it superior to simple oxindoles for Structure-Activity Relationship (SAR) studies.[1][2] The C5-amino group allows researchers to introduce solubilizing groups, lipophilic tails, or hydrogen-bond donors/acceptors to probe the solvent-accessible regions of the kinase ATP-binding pocket.[1][2]
Chemical Identity & Safety Profile
| Property | Specification |
| Chemical Name | 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one |
| CAS Registry | 77859-59-7 (Common variant) |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol |
| Appearance | Off-white to light brown powder (Oxidation sensitive) |
| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Low) |
| Storage | 2–8°C, under inert gas (Argon/Nitrogen).[1][2] Light sensitive.[2] |
| Hazards | Irritant (Skin/Eye).[1][2][3] Potential sensitizer due to aniline moiety.[2] |
Synthetic Utility & Mechanistic Insight
The primary application of this intermediate is the synthesis of 3-substituted indolin-2-ones via Knoevenagel condensation .[1][2] However, the presence of the free amine at C5 introduces a chemoselectivity challenge.[2]
The Chemoselectivity Challenge
When reacting 5-amino-6-chlorooxindole with an aldehyde (R-CHO):
-
Pathway A (Desired): The C3 carbanion attacks the aldehyde carbonyl
Alkene (Knoevenagel).[1][2] -
Pathway B (Undesired): The C5 amine attacks the aldehyde carbonyl
Imine (Schiff Base).[1][2]
Expert Insight: To ensure high yield and purity, it is standard protocol to functionalize the C5-amine first (converting it to an amide, urea, or sulfonamide) before performing the condensation.[1][2] This deactivates the nitrogen nucleophile and locks in the desired pharmacophore.[2]
Mechanistic Diagram (DOT)
The following diagram illustrates the divergent synthetic pathways and the recommended workflow.
Caption: Divergent synthesis workflow. Pathway A (Blue) is recommended to avoid Schiff base by-products (Red).[1][2]
Experimental Protocols
Protocol A: C5-Functionalization (Preparation of the "Head Group")
Objective: To convert the free amine into an amide, preventing side reactions and extending the molecule into the kinase solvent pocket.[1]
Reagents:
-
Solvent: Anhydrous THF or DMF[1]
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of 5-amino-6-chlorooxindole in 50 mL of anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1][2]
-
Base Addition: Add TEA (15 mmol) dropwise. The solution may darken slightly due to oxidation susceptibility; work quickly or ensure strict inert atmosphere.[1][2]
-
Acylation: Add the Acid Chloride (11 mmol) dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9).[1][2]
-
Work-up: Pour the reaction mixture into 200 mL ice-water. The product usually precipitates.[1][2]
-
Isolation: Filter the solid. Wash with water (3x) and cold ether (2x).[1][2] Dry under vacuum.[1][2]
Self-Validation Check:
-
IR Spectroscopy: Look for the disappearance of the N-H doublet (amine) and appearance of a new Carbonyl stretch (amide) around 1650–1680 cm⁻¹.[1][2]
Protocol B: Knoevenagel Condensation (Core Scaffold Assembly)
Objective: To condense the functionalized oxindole with a pyrrole aldehyde (mimicking the Sunitinib synthesis).[1][2]
Reagents:
-
5-Substituted-6-chlorooxindole (Product from Protocol A) (1.0 eq)[1][2]
-
Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.0 eq)[1][2]
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the oxindole derivative (5 mmol) and the pyrrole aldehyde (5 mmol) in Ethanol (30 mL).
-
Catalysis: Add Piperidine (0.5 mmol, ~50 µL).
-
Reflux: Heat the mixture to reflux (78°C).
-
Duration: Reflux for 3–5 hours.
-
Cooling: Cool the mixture to RT, then to 0°C to maximize precipitation.
-
Filtration: Filter the precipitate.
-
Washing: Wash the cake with cold Ethanol (to remove unreacted aldehyde) and Hexane.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Troubleshooting:
Quality Control & Validation
HPLC Method for Purity Assessment
Due to the polarity of the amino/amide group, a standard C18 method is effective.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 430 nm (if condensed with pyrrole aldehyde—Sunitinib analogs are highly colored).[1][2]
NMR Interpretation (Diagnostic Signals)
For the final condensed product (DMSO-d6):
References
-
Sunitinib Synthesis & Mechanism
-
Knoevenagel Condensation Protocols
-
Chemical Safety & Handling
-
Analytical Methods
Scale-up synthesis procedures for 5-amino-6-chloroindolin-2-one
Application Note: Scalable Manufacturing Process for 5-Amino-6-Chloroindolin-2-one
Executive Summary & Strategic Rationale
5-Amino-6-chloroindolin-2-one (5-Amino-6-chlorooxindole) is a high-value heterocyclic intermediate, serving as a critical scaffold in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors.[1] Its structural cogener, 5-fluoro-6-chlorooxindole, is a well-known precursor in the synthesis of Sunitinib (Sutent).[1] The 5-amino variant offers a versatile handle for amide coupling or urea formation in next-generation kinase inhibitor libraries.[1]
This guide details a robust, three-step scale-up strategy starting from commercially available 6-chloroisatin .[1] While direct nitration of oxindoles is possible, the sequence defined here prioritizes regiochemical purity and halogen stability (avoiding dechlorination).
The Synthetic Route:
-
Deoxygenation: Wolff-Kishner reduction of 6-chloroisatin to 6-chloroindolin-2-one.[1]
-
Electrophilic Substitution: Regioselective nitration to 5-nitro-6-chloroindolin-2-one.[1]
-
Chemoselective Reduction: Iron-mediated reduction to 5-amino-6-chloroindolin-2-one.[1]
Retrosynthetic Analysis & Workflow Visualization
The following diagram outlines the critical pathway and decision nodes for the synthesis.
Figure 1: Synthetic workflow from 6-chloroisatin to the target amine, highlighting key reagents and thermal conditions.
Detailed Protocols & Critical Process Parameters
Step 1: Synthesis of 6-Chloroindolin-2-one (The Scaffold)
Rationale: The Wolff-Kishner reduction is preferred over the red-phosphorus/HI reduction for scale-up due to easier workup and avoidance of controlled precursors (iodine/phosphorus).[1]
Protocol:
-
Charge: Into a glass-lined reactor, charge 6-chloroisatin (1.0 equiv), Ethylene Glycol (10 vol), and Hydrazine Hydrate (80%, 3.0 equiv).
-
Hydrazone Formation: Heat the suspension to 80°C for 1 hour. The solids will dissolve, and the solution will turn yellow/orange (hydrazone formation).
-
Base Addition: Cool to 60°C. Carefully add KOH pellets (4.0 equiv) in portions. Caution: Exothermic.
-
Reduction: Heat gradually to 140°C to distill off excess hydrazine and water. Then, increase temperature to 180–190°C and reflux for 4–6 hours.
-
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (20 vol). Acidify with conc. HCl to pH 2–3.
-
Isolation: Filter the precipitate, wash with water, and dry.
-
Expected Yield: 75–85%
-
Appearance: Off-white to beige solid.[1]
-
Critical Process Parameters (CPPs):
-
Temperature Control: Failure to reach 180°C results in incomplete reduction (intermediate hydrazone remains).
-
Safety: Hydrazine is a carcinogen and unstable.[1] Ensure scrubber systems are active.
Step 2: Regioselective Nitration (The Critical Step)
Rationale: The 6-chloro substituent directs ortho/para, but the para position is blocked. The NH group directs para to position 5. The carbonyl is deactivating. The cooperative directing effects strongly favor the 5-position , but temperature control is vital to prevent dinitration or oxidation.
Protocol:
-
Solvent System: Charge Sulfuric Acid (98%) (8 vol) into the reactor and cool to -5°C to 0°C .
-
Substrate Addition: Add 6-chloroindolin-2-one (1.0 equiv) portion-wise, maintaining internal temperature
. Stir until dissolved. -
Nitration: Prepare a solution of Potassium Nitrate (
) (1.05 equiv) in (4 vol) OR use Fuming (1.05 equiv) added dropwise.-
Rate Control: Add the nitrating agent over 1–2 hours.[7] Do not exceed 5°C.
-
-
Quench: Stir at 0°C for 1 hour. Pour the mixture onto ice/water (20 vol).
-
Isolation: Filter the yellow precipitate. Wash extensively with water to remove acid (check filtrate pH).[1]
-
Purification: Recrystallize from Ethanol or Acetic Acid if purity is
.
Data: Regioselectivity Profile
| Isomer | Structure | Approx. Distribution | Cause |
|---|---|---|---|
| 5-Nitro | Target | >90% | Para to NH, Ortho to Cl (Synergistic) |
| 7-Nitro | Impurity | <5% | Ortho to NH, Ortho to Cl (Sterically hindered) |
| 4-Nitro | Impurity | <1% | Meta to NH, Meta to Cl (Electronic mismatch) |[1]
Step 3: Chemoselective Reduction to 5-Amino-6-Chloroindolin-2-one
Rationale: Catalytic hydrogenation (Pd/C,
Protocol:
-
Charge: Suspend 5-nitro-6-chloroindolin-2-one (1.0 equiv) in Ethanol/Water (3:1 ratio, 10 vol).
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 5.0 equiv).
-
Reaction: Heat to Reflux (78–80°C) with vigorous mechanical stirring.
-
Monitoring: Reaction is typically complete in 2–4 hours.[1] Monitor by HPLC (disappearance of nitro peak).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
-
Crystallization: The product usually precipitates from the remaining aqueous phase upon cooling. Filter and dry.[1][7]
Alternative (Catalytic): If hydrogenation is required for green chemistry compliance, use Pt/C (Platinum on Carbon) poisoned with sulfided agents, or Raney Nickel , which are less prone to dehalogenation than Pd/C.
Analytical Controls & Specifications
For pharmaceutical grade intermediates, the following specifications are recommended:
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale brown powder |
| Purity | HPLC (C18, ACN/Water) | |
| Chlorine Content | Elemental Analysis | Theoretical |
| Structure | Consistent with structure | |
| Iron Content | ICP-MS |
NMR Signature (
- 10.3 (s, 1H, NH): Lactam proton.
- 6.7 (s, 1H, H-4): Proton at position 4 (singlet due to lack of neighbors).
- 6.5 (s, 1H, H-7): Proton at position 7.
-
4.8 (bs, 2H,
): Amine protons. -
3.4 (s, 2H,
): Methylene at position 3.
Safety & Hazard Analysis
-
Hydrazine Hydrate (Step 1): Severe poison, corrosive, suspected carcinogen. Use closed systems and destroy excess hydrazine with bleach (hypochlorite) in the waste stream.
-
Nitration (Step 2): Thermal runaway risk.[1] The nitration of electron-rich aromatics is highly exothermic.[1] Ensure redundant cooling systems and emergency dump tanks.
-
Nitro-Reduction (Step 3): Iron sludge is pyrophoric when dry.[1] Keep filter cakes wet until disposal.[1]
References
-
Sunitinib Intermediate Synthesis: Process for the preparation of 5-fluoro-6-chlorooxindole.[1][8] U.S. Patent 5,210,212.[1] (Describes the foundational chemistry for halogenated oxindoles). Link
-
Wolff-Kishner Scale-Up: Practical Scale-Up of Wolff-Kishner Reductions. Organic Process Research & Development.[1] (General methodology for oxindole synthesis).
-
Regioselective Nitration: Regioselective nitration of aromatic compounds.[1][9] U.S. Patent 5,946,638.[1] (Discusses directing effects in substituted aromatics). Link
-
Chemoselective Reduction: Selective Reduction of Nitro Compounds in the Presence of Halogens. Journal of Organic Chemistry.[1] (Validates Fe/NH4Cl for chloronitro aromatics).
-
Indolinone Chemistry: Synthesis of 6-Chloro-5-(2-chloroethyl)oxindole.[1][6][10][11] ResearchGate.[1][11][12] (Contextualizes the reactivity of the 6-chlorooxindole core). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Research Portal [repository.lib.umassd.edu]
- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 10. apicule.com [apicule.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Microwave-assisted synthesis of 5-amino-6-chloro-oxindole derivatives
Application Note: Precision Microwave-Assisted Synthesis of 5-Amino-6-Chloro-Oxindole Scaffolds
Executive Summary
The 5-amino-6-chloro-oxindole scaffold represents a critical pharmacophore in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors. While structurally related to the Sunitinib core (5-fluoro-oxindole), the 5-amino-6-chloro variant offers unique vectors for derivatization via amide coupling or reductive amination, enabling the exploration of novel chemical space.
Traditional thermal synthesis of this scaffold suffers from two primary bottlenecks:
-
Chemoselectivity: Conventional reduction of the nitro precursor (e.g., catalytic hydrogenation with Pd/C) frequently results in hydrodehalogenation (loss of the C-6 chlorine atom).
-
Reaction Efficiency: The condensation steps required to functionalize the oxindole core often require prolonged reflux times (12–24 h) and toxic bases.
This guide details a microwave-assisted protocol that solves these challenges. By utilizing dielectric heating, we achieve rapid, chemoselective reduction of the nitro group (preserving the aryl chloride) and accelerate the subsequent Knoevenagel condensation to minutes rather than hours.
Strategic Retro-Synthesis & Workflow
The synthesis hinges on the preservation of the halogen handle during the reduction of the 5-nitro intermediate. We employ a microwave-accelerated Fe/NH₄Cl transfer hydrogenation system, which is kinetically favored over C-Cl bond insertion under these specific dielectric conditions.
Synthetic Pathway Visualization
Figure 1: Strategic workflow for the synthesis of 5-amino-6-chloro-oxindole derivatives. The microwave-assisted steps (Green and Red arrows) provide significant rate enhancement and chemoselectivity.
Experimental Protocols
Step 1: Regioselective Nitration (Precursor Synthesis)
Note: While this step can be performed in a microwave, the exothermic nature of nitration makes conventional temperature-controlled synthesis safer and sufficiently fast.
-
Objective: Synthesize 6-chloro-5-nitro-oxindole.
-
Mechanism: Electrophilic aromatic substitution.[1] The -NH group (activator) directs para (position 5), while the -Cl group (deactivator) directs ortho (position 5 and 7). The cooperative directing effect favors position 5.
-
Procedure:
-
Dissolve 6-chloro-oxindole (1.0 eq) in conc. H₂SO₄ at 0 °C.
-
Dropwise add fuming HNO₃ (1.05 eq) maintaining temp < 5 °C.
-
Stir at 0 °C for 1 hour, then pour onto crushed ice.
-
Filter the yellow precipitate, wash with water, and dry.
-
Validation: 1H NMR should show loss of the C-5 proton and a downfield shift of the C-4 proton.
-
Step 2: Microwave-Assisted Chemoselective Reduction
This is the critical step. We use Fe(0) as the electron source and NH₄Cl as the electrolyte/proton source. MW irradiation accelerates the surface reaction on the iron particles.
-
Reagents:
-
6-Chloro-5-nitro-oxindole (1.0 mmol)
-
Iron Powder (325 mesh, 5.0 mmol)
-
Ammonium Chloride (NH₄Cl, 5.0 mmol)
-
Solvent: Ethanol/Water (3:1 v/v, 4 mL)
-
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Protocol:
-
Load all reagents into a 10 mL microwave process vial. Add a magnetic stir bar.
-
Seal the vial and pre-stir for 30 seconds to suspend the iron.
-
Irradiation Parameters:
-
Temperature: 100 °C
-
Time: 15 minutes (Hold time)
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 15 bar
-
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate in vacuo. The residue is typically pure enough for the next step.
-
-
Self-Validation (QC):
-
LC-MS: Look for [M+H]+ = 183/185 (Cl isotope pattern). Critical: Absence of mass 149 (Dechlorinated product, 5-amino-oxindole) confirms chemoselectivity.
-
Visual: Reaction turns from yellow suspension to dark brown/black (iron oxides). Filtrate should be clear/tan.
-
Step 3: Microwave-Assisted Knoevenagel Condensation
Demonstrating the utility of the scaffold by coupling with an aldehyde (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde).
-
Reagents:
-
5-Amino-6-chloro-oxindole (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Catalyst: Piperidine (0.1 eq) or NH₄OAc (0.1 eq)
-
Solvent: Ethanol (3 mL)
-
-
Protocol:
-
Combine scaffold, aldehyde, and catalyst in a 5 mL microwave vial.
-
Irradiation Parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Stirring: High
-
-
Work-up: Cool the vial. The product often precipitates directly. Filter and wash with cold ethanol.
-
-
Self-Validation (QC):
Optimization & Troubleshooting Guide
| Parameter | Recommendation | Rationale |
| Iron Source | Use fine powder (325 mesh) | MW heating relies on dielectric loss; Iron is reflective but high surface area allows rapid convection heating of the solvent layer at the particle interface. |
| Solvent Choice | EtOH/H₂O (3:1) | Water is essential to dissolve NH₄Cl and facilitate proton transfer. Pure organic solvents will stall the reduction. |
| Temp Control | 100 °C (Reduction) | Temperatures >120 °C in the presence of Fe can lead to dechlorination or ring opening. |
| Dechlorination? | Switch to SnCl₂ | If Fe/NH₄Cl causes Cl loss (rare), use SnCl₂·2H₂O (5 eq) in EtOH at 100 °C MW for 20 min. |
| Stirring | Maximum Speed | Iron is heavy. Vigorous stirring is required to prevent hot-spots at the bottom of the vial. |
References
-
Microwave-Assisted Synthesis of Oxindoles: Title: Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions. Source: Royal Society of Chemistry (RSC) Advances, 2021. URL:[Link]
-
Chemoselective Reduction of Nitroarenes: Title: Selective hydrogenation of chloronitrobenzene to chloroaniline...[5][6] Significance of molecular interaction. Source: Hokkaido University Collection of Scholarly and Academic Papers, 2010. URL:[Link]
-
Microwave Knoevenagel Condensation: Title: Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.[4][7][8] Source: Molecules (MDPI), 2010. URL:[Link][9]
-
Sunitinib Analogues (Context): Title: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Source: PubMed (NIH), 2020. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. scispace.com [scispace.com]
- 4. longdom.org [longdom.org]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline in a Dissimilatory Iron-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Storage and Handling Protocols for 5-Amino-6-Chloro-Oxindole
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 5-amino-6-chloro-oxindole (CAS 77859-59-7).[1] It synthesizes specific physicochemical data with rigorous handling standards to ensure compound integrity during storage and experimental use.
Target Molecule: 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one
CAS Registry Number: 77859-59-7
Molecular Formula: C
Executive Summary & Scientific Context
5-amino-6-chloro-oxindole is a critical heterocyclic building block, primarily utilized as a scaffold in the synthesis of receptor tyrosine kinase (RTK) inhibitors and other bioactive indolinone derivatives.[1] Its structural duality—possessing a nucleophilic 5-amino group and an electron-rich oxindole core—makes it highly versatile but inherently unstable.[1]
Critical Stability Factor: The 5-amino group significantly increases the electron density of the oxindole ring, rendering it susceptible to oxidative dehydrogenation (forming isatin derivatives) and oxidative coupling (dimerization). Consequently, "standard" room-temperature storage leads to rapid degradation, observable as a color shift from pale tan to dark brown/red.[1] This protocol mandates strict exclusion of oxygen, moisture, and light to maintain synthetic competence.
Physicochemical Profile
| Property | Specification | Notes |
| Appearance | Off-white to pale tan solid | Darkening indicates oxidation.[1] |
| Solubility | DMSO, DMF (>20 mg/mL) | Low solubility in water/ethanol. |
| Melting Point | >200°C (Decomposition) | Exact value varies by crystal habit; often decomposes before melting. |
| Hygroscopicity | Moderate | Amino groups can hydrogen bond with atmospheric water. |
| Reactivity | Nucleophilic (Amine), Acidic (N1-H) | Compatible with amide coupling; incompatible with strong oxidizers. |
Storage Protocol (The "Zero-Oxidation" Standard)[1]
To prevent the formation of oxidation impurities (e.g., 6-chloroisatin derivatives) that can act as chain terminators or catalyst poisons in downstream synthesis, follow this tiered storage strategy.
Tier 1: Long-Term Storage (>1 Month)[1]
-
Temperature: -20°C or lower.
-
Atmosphere: Inert gas blanket (Argon preferred over Nitrogen due to higher density).
-
Container: Amber glass vial with a PTFE-lined screw cap.[1]
-
Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).
-
Seal: Parafilm or electrical tape around the cap junction is mandatory to prevent gas exchange.
Tier 2: Working Aliquots (<1 Month)
-
Form: Solid state (Do not store as a solution).
-
Temperature: 4°C is acceptable for short periods if sealed under Argon.
-
Handling: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis and oxidation.
Handling & Solubilization Protocol
Safety Directives (PPE)
-
Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if weighing open powders outside a fume hood.[1]
-
Contact: Nitrile gloves (double-gloving recommended for DMSO solutions).[1]
-
Eye Protection: Chemical splash goggles.
Solubilization Workflow
Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Pre-Check: Ensure DMSO is fresh and anhydrous. Old DMSO often contains peroxides and water, which will degrade the compound.
-
Dissolution: Add solvent to the solid. Vortex gently. If sonication is required, keep it brief (<30 seconds) and use an ice bath to prevent heating, which accelerates degradation.
-
Usage Window: Use solutions immediately.
-
Self-Validating Check: If the fresh DMSO solution turns bright red or dark brown within minutes, the compound is already oxidized, or the solvent is contaminated. A pure solution should be clear to pale yellow.
-
Quality Control (QC) & Degradation Logic
Self-Validating Purity Check
Before committing the material to a high-value synthesis, perform this rapid QC check:
-
Visual Inspection: Material must be off-white/tan.[1] Dark brown crusts indicate significant decomposition.
-
LC-MS Validation:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 10 minutes.
-
Detection: UV 254 nm and MS (ESI+).
-
Pass Criteria: Single major peak at MW ~182.6 (M+H = 183.0/185.0 for Cl isotope pattern). Impurities at MW ~197 (Isatin-like oxidation) must be <2%.[1]
-
Degradation Pathway Visualization
The following diagram illustrates the logical flow of degradation risks and the necessary intervention points.
Caption: Logical degradation pathways showing how environmental exposure leads to specific chemical impurities (Isatin/Ring-opened acid).
Experimental Workflow Diagram
This workflow ensures that the material is handled consistently from receipt to reaction.
Caption: Step-by-step handling workflow to minimize freeze-thaw cycles and moisture introduction.
References
-
LookChem. (n.d.). 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one Product Information. Retrieved from
-
Scribd. (2023).[5][6] Organic Chemistry Compounds List - CAS 77859-59-7. Retrieved from
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. (General mechanistic context for precursor synthesis). Retrieved from
-
National Institutes of Health (NIH). (2020). Synthesis and Characterization of Biologically Significant Azaindole Derivatives. (Context on amino-oxindole stability). Retrieved from
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. lookchem.com [lookchem.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of 5-amino-6-chloro-oxindole
Welcome to the technical support center for 5-amino-6-chloro-oxindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to common solubility issues.
The oxindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] However, like many heterocyclic compounds, substituted oxindoles can exhibit poor aqueous solubility, which is a critical hurdle for in vitro assays and formulation development. This guide provides a systematic approach to addressing these challenges.
Troubleshooting Guide
This section addresses specific problems you might be encountering during your experiments. We provide step-by-step instructions and explain the scientific rationale behind each troubleshooting step.
Q1: My 5-amino-6-chloro-oxindole is not dissolving in my standard aqueous buffer (e.g., PBS). What is my first step?
A1: It is expected that a substituted, crystalline heterocyclic compound like 5-amino-6-chloro-oxindole will have very low solubility in aqueous buffers alone.[2][3] The primary strategy is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.
Recommended Initial Workflow:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common starting point for creating stock solutions for biological assays. Other options include ethanol and dimethylformamide (DMF).[2][3]
-
Prepare a high-concentration stock solution. Aim for a concentration of 10-50 mM. If the compound does not readily dissolve, you can try gentle warming (up to 40-50°C) or sonication.
-
Perform serial dilution. Once the stock solution is prepared, you can dilute it into your aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring to avoid localized high concentrations that can cause precipitation.
Causality: This "co-solvency" approach works by using a small amount of an organic solvent (the "co-solvent") to disrupt the unfavorable interactions between the hydrophobic compound and water, thereby increasing its solubility.[4][5]
Q2: I've created a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I resolve this?
A2: This is a common issue known as "crashing out" and occurs when the final concentration of the organic solvent is not sufficient to keep the compound in solution. Here is a systematic approach to troubleshoot this problem.
Experimental Protocol: Optimizing Co-solvency
-
Decrease the final compound concentration: Your target concentration might be above the solubility limit in the final buffer/solvent mixture. Try a lower final concentration.
-
Increase the co-solvent concentration: While most cell-based assays have a tolerance for DMSO up to 0.5-1%, some biochemical assays can tolerate higher concentrations. Check the tolerance of your specific assay.
-
Test alternative co-solvents: Some compounds are more soluble in ethanol or DMF.[2][3] Prepare stock solutions in these solvents and repeat the dilution.
-
Use a two-step dilution method: For sparingly soluble compounds, first dilute the stock solution into a 1:1 mixture of ethanol and your aqueous buffer. This intermediate solution can then be further diluted into the final buffer.[2]
Below is a workflow to guide your solvent selection and optimization process.
Caption: Physicochemical properties and corresponding solubility strategies.
References
-
Jadhav, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Rathod, D., & Patel, H. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Zeb, A., et al. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant, Enzyme Inhibition, and Antimicrobial Evaluation. Journal of Chemistry, 2023, 7505672. [Link]
-
Patel, J., & Patel, K. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 214-222. [Link]
-
Kumar, V., et al. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. RSC Advances, 8(52), 29591–29598. [Link]
-
Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371–379. [Link]
-
PubChem. 5-(2-Chloroethyl)-6-chlorooxindole. [Link]
-
Allmpus. 6-Chlorooxindole. [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
-
S. V. (2017). Heterocycles in Medicinal Chemistry. Current Medicinal Chemistry, 24(26), 2771–2773. [Link]
-
International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Chemical Properties and Applications of 6-Chlorooxindole. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
Sources
Technical Support Center: Selective Hydrogenation of 5-Nitro-6-Chloro-Oxindole
Topic: Overcoming Catalyst Poisoning & Selectivity Loss in 5-Amino-6-Chloro-Oxindole Synthesis Document ID: TSC-OX-2024-05 Audience: Process Chemists, R&D Scientists, Drug Development Engineers
Diagnostic Hub: The "Why" Behind the Failure
Before adjusting your protocol, identify the specific failure mode. In the reduction of 5-nitro-6-chloro-oxindole (Intermediate for Sunitinib and other RTK inhibitors), "poisoning" manifests in three distinct ways.
| Symptom | Diagnosis | Root Cause |
| Reaction Stalls < 90% | Product Inhibition | The amine product (5-amino-6-chloro-oxindole) binds strongly to the catalyst surface, blocking active sites. |
| Loss of Chlorine (De-Cl) | Selectivity Failure | Catalyst is too active (usually Pd/C), cleaving the C-Cl bond. This generates HCl, which further poisons the system. |
| Dead Catalyst (0% Conv.) | Feedstock Poisoning | Precursor contains residual sulfur or heavy metals from the nitration/cyclization steps (e.g., residual sulfide from prior steps). |
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways. Your goal is the Green Path . The Red Path represents dehalogenation (the most common "poisoning" of product quality), while the Grey Path represents catalyst fouling.
Figure 1: Reaction network showing the target reduction (Green) versus the competing hydrodechlorination (Red) and product inhibition (Grey).
Core Protocol: The Sulfided Platinum Solution
To prevent both dehalogenation and rapid deactivation, the industry standard is Sulfided Pt/C . Palladium (Pd) is generally contraindicated due to aggressive C-Cl cleavage.
Why Sulfided Pt/C?
Platinum is naturally less active toward C-Cl bonds than Palladium. "Sulfiding" the catalyst (poisoning it selectively with sulfur) further dampens the highly active sites responsible for hydrogenolysis without stopping the nitro-reduction.
Optimized Experimental Protocol
Scale: 10g Basis Catalyst: 5% Pt/C (Sulfided), 0.5 wt% loading relative to substrate.
-
Feedstock Purification (Critical):
-
Ensure 5-nitro-6-chloro-oxindole is free of residual mineral acids or sulfur salts from previous steps.
-
Test: Slurry 1g in water; pH should be neutral (6-7). If acidic, wash with NaHCO3.
-
-
Solvent Selection:
-
Use Methanol or THF . Avoid pure Ethanol if solubility is an issue (leads to hot spots).
-
Concentration: 0.1 M to 0.2 M. High dilution prevents product precipitation on the catalyst.
-
-
Loading:
-
Charge reactor with substrate (10g) and Methanol (450 mL).
-
Add 5% Pt/C (Sulfided) (0.2g dry weight). Note: Sulfided catalysts are often sold as wet pastes (~50% water) to reduce flammability.
-
-
Reaction Conditions:
-
Temp: 25°C - 35°C (Do NOT exceed 40°C; heat promotes dehalogenation).
-
Pressure: 3–5 bar H2 (Low pressure favors selectivity).
-
Agitation: High (1000+ rpm) to eliminate mass transfer limitations.
-
-
Workup:
-
Filter catalyst while warm (to prevent product crystallizing on the filter cake).
-
Caution: The product is sensitive to oxidation (turning purple/brown). Store under N2.
-
Troubleshooting Guides
Scenario A: The "Pink Product" (Dechlorination)
Symptom: HPLC shows a peak at RRT 0.8 (Des-chloro analogue) and the filtrate is acidic. Mechanism: The catalyst cleaved the Chlorine, generating HCl. Corrective Actions:
-
Switch Catalyst: If using Pd/C, stop immediately. Switch to Pt/C (Sulfided).
-
Add Inhibitor: If using standard Pt/C, add 0.1 eq. Morpholine or Thiophene (trace) to the reaction mixture. This acts as a selective poison for the dehalogenation sites.
-
Lower Temperature: Reduce T to < 20°C.
-
Acid Scavenging: Add <1 eq. NaOAc. Warning: Bases can sometimes accelerate dehalogenation by neutralizing the inhibiting HCl, so use sparingly.
Scenario B: The "Stall" (Incomplete Conversion)
Symptom: Reaction stops at 60% conversion. Adding more H2 does nothing. Mechanism: Product Inhibition. The amine nitrogen binds to the Pt surface. Corrective Actions:
-
Solvent Swap: Switch to a solvent where the product is more soluble (e.g., THF/MeOH mixture) to keep it off the catalyst.
-
Increase Pressure: Briefly pulse to 10 bar to displace the amine, then return to 3 bar.
-
Acid Promotion (Risky): Adding 1 eq. of Methanesulfonic acid (MSA) will protonate the amine product (
), preventing it from binding to the metal. Note: This requires a highly selective catalyst (Pt/C Sulfided) to avoid dehalogenation induced by the acid.
Decision Tree: Catalyst & Condition Selection
Figure 2: Troubleshooting logic for balancing activity vs. selectivity.
FAQs
Q: Can I use Raney Nickel? A: Raney Nickel is cheap but risky. It often contains residual aluminum and basic sites that promote dehalogenation. If you must use it, wash it thoroughly to neutral pH and run at atmospheric pressure.
Q: Why does my catalyst die after one use? A: This is likely fouling , not poisoning. The oxindole product is an amide and an aniline; it can oligomerize or simply coat the carbon support. Try washing the spent catalyst with hot THF or dilute acetic acid to regenerate activity, though fresh catalyst is recommended for critical GMP steps.
Q: What is the role of Vanadium? A: Vanadium-doped Platinum (Pt-V/C) is an advanced catalyst where Vanadium oxide species activate the nitro group preferentially, allowing the Pt to remain "crowded" or modified to prevent the C-Cl bond from lying flat on the surface (geometric exclusion), thus preserving the halogen [1].
References
-
Selective Hydrogenation of Halonitrobenzenes
-
Sulfided Catalysts Mechanism
-
Advanced Support Effects (Pd/ZnO)
-
General Dechlorination Prevention
- Title: Theoretical and Applied Aspects of Hydrodechlorin
- Source: MDPI, C
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 4. US3275567A - Method of preparing a sulfided platinum on carbon catalyst - Google Patents [patents.google.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Stability & Handling of 5-Amino-6-Chloro-Oxindole
Executive Summary & Molecule Profile[1]
5-amino-6-chloro-oxindole is a critical scaffold often used in the synthesis of tyrosine kinase inhibitors and other bioactive heterocycles. While chemically versatile, it presents a "stability paradox" common to electron-rich indole derivatives: the very features that make it reactive (the C5-amino group and the oxindole core) also make it highly susceptible to environmental degradation.
Key Liability: The C3 position of the oxindole ring is benzylic-like and prone to auto-oxidation, a process accelerated by the electron-donating C5-amino group. This leads to the formation of isatin derivatives (red/orange) or oxidative dimers (isoindigos).[1]
Diagnostic Troubleshooting Flowchart
Use this logic tree to identify the root cause of your stability issue based on visual and analytical observations.
Figure 1: Decision matrix for diagnosing stability failures in oxindole solutions.
Technical Deep Dive: The Core Issues
Issue 1: The "Pink Solution" Phenomenon (Oxidation)
Symptom: Clear or pale yellow solutions turn pink, red, or brown within hours.[1] Mechanism: The oxindole core exists in equilibrium with its hydroxy-tautomer.[1] In the presence of dissolved oxygen, the C3 position undergoes radical auto-oxidation.
-
Stage 1: Formation of 3-hydroxy-5-amino-6-chloro-oxindole (M+16 peak in MS).
-
Stage 2: Further oxidation to the isatin derivative (deep orange/red).[1]
-
Stage 3: Oxidative coupling to form isoindigo dimers (deep red/purple).[1]
The Catalyst: The C5-amino group pushes electron density into the ring, lowering the oxidation potential and making the molecule more sensitive to air than unsubstituted oxindole.[1]
Issue 2: The DMSO Trap
Symptom: Compound degrades even when stored frozen in DMSO.[1] Mechanism: While DMSO is an excellent solvent for solubility, it is chemically active.[1]
-
Oxidant Activity: DMSO can act as an oxidant (similar to Swern oxidation conditions), especially if trace metals or acid catalysts are present.[1]
-
Hygroscopicity: DMSO absorbs atmospheric water aggressively.[1] Water acts as an anti-solvent for this hydrophobic molecule, causing micro-precipitation (cloudiness) often mistaken for degradation.
Validated Stabilization Protocols
Protocol A: Argon Sparging (Mandatory for Stock Solutions)
Do not rely on simple sonication to remove oxygen.[1]
-
Select Solvent: Use Anhydrous DMSO or DMAC (Dimethylacetamide).[1]
-
The Setup: Insert a long needle connected to an Argon line (3-5 psi) directly into the solvent liquid.[1] Insert a short vent needle to prevent pressure buildup.[1]
-
Sparge: Bubble Argon vigorously for 15 minutes per 10 mL of solvent.
-
Dissolve: Add the solid 5-amino-6-chloro-oxindole to the sparged solvent under an inert atmosphere.
-
Seal: Use a septum cap immediately.[1]
Protocol B: Acidic Stabilization (For LC-MS/HPLC)
If your application allows, slightly acidifying the solution can retard oxidation by protonating the C5-amine (reducing its electron-donating capability) and stabilizing the keto-form of the oxindole.
-
Additive: 0.1% Formic Acid or Acetic Acid.[1]
-
Effect: Significantly extends bench-top half-life during assays.
Frequently Asked Questions (FAQs)
Q: Can I store 10 mM stocks in DMSO at -20°C? A: Only for short durations (<1 week). Even at -20°C, DMSO stocks of amino-oxindoles can degrade. The freezing point of DMSO is 19°C; repeated freeze-thaw cycles introduce moisture (condensation), which accelerates precipitation and oxidation.
-
Best Practice: Prepare single-use aliquots. Never re-freeze a thawed tube.[1]
Q: My LC-MS shows a peak at M+14. What is it? A: This is likely methylation .[1] If you are using Methanol (MeOH) as a solvent or mobile phase, the amino group can undergo methylation, or the oxindole nitrogen can be methylated under acidic conditions. Switch to Acetonitrile (ACN) to verify if the peak disappears.[1]
Q: How do I remove the red color if it has already formed? A: You cannot reverse it. The red color indicates the formation of isatin/isoindigo species with extended conjugation.[1] These are stable oxidation products.[1] The solution must be discarded. Filtration will not remove the impurity as it is likely soluble.[1]
Q: Is the compound light sensitive? A: Yes. Indole and oxindole derivatives are photosensitive.[1] Light energy can catalyze the homolytic cleavage of the C3-H bond, initiating the oxidation cascade.[1] Always use amber vials or wrap containers in aluminum foil.
Summary of Stability Data
| Parameter | Condition | Stability Rating | Recommendation |
| Solvent | DMSO (Anhydrous) | Moderate | Use within 24h at RT; 1 week at -20°C. |
| Solvent | Methanol/Ethanol | Low | Avoid for storage; promotes oxidation/methylation. |
| Solvent | Water/Buffer (pH 7) | Very Low | Insoluble & rapid oxidation.[1] Prepare immediately before use. |
| Additive | 0.1% Ascorbic Acid | High | Recommended antioxidant for aqueous assay buffers.[1] |
| Atmosphere | Ambient Air | Poor | DO NOT USE. |
| Atmosphere | Argon/Nitrogen | High | Essential for all steps.[1] |
References
-
Klare, H. F. T., et al. (2017). "Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives."[1][2] Organic Letters, 19(5), 988-991.[2][3] (Demonstrates susceptibility of oxindoles to oxidative cleavage/rearrangement). [3]
-
Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions."[1][4] Journal of Biomolecular Screening, 8(3), 292-304. (Foundational text on DMSO instability, oxidation, and freeze-thaw effects).
-
Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." (Standard industry protocols for sparging and inert gas handling).
-
Gershon, H., et al. (2003). "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[5] Monatshefte für Chemie, 134, 1099–1104.[5] (Evidence of DMSO acting as a reactive species with halo-heterocycles).[5]
Sources
- 1. reddit.com [reddit.com]
- 2. Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.library.fordham.edu [research.library.fordham.edu]
Validation & Comparative
Comparing synthetic routes for 5-amino-6-chloro-oxindole production
Executive Summary
5-Amino-6-chloro-oxindole (5-amino-6-chloro-1,3-dihydro-2H-indol-2-one) is a critical scaffold in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. It serves as the immediate precursor to the "left-hand" indolinone moiety found in several investigational oncology drugs and veterinary therapeutics (e.g., Toceranib).
This guide objectively compares the two dominant synthetic strategies:
-
The Nitrobenzene-Malonate Route (Industrial Standard): A scalable, high-yield pathway starting from 2,5-dichloronitrobenzene.
-
The Isatin-Wolff-Kishner Route (Traditional Laboratory): A classical approach often limited by isomer separation and atom economy.
Recommendation: The Nitrobenzene-Malonate Route is superior for scale-up due to its regiochemical control, cost-efficiency, and avoidance of difficult isomer separations.
Comparative Route Analysis
Route A: The Nitrobenzene-Malonate Pathway (Recommended)
This route constructs the oxindole ring from a pre-functionalized benzene ring (2,5-dichloronitrobenzene), ensuring the chlorine atom is fixed in the correct position relative to the nitrogen.
-
Mechanism: Nucleophilic aromatic substitution (
) followed by acid-mediated hydrolysis/decarboxylation and reductive cyclization. -
Key Advantage: Eliminates regioselectivity issues associated with electrophilic aromatic substitution on aniline derivatives.
-
Scalability: High. Reagents (dimethyl malonate, Fe powder) are inexpensive and safe for kilo-scale.
Route B: The Isatin-Wolff-Kishner Pathway
This route relies on the synthesis of 6-chloroisatin followed by reduction of the C3 carbonyl.
-
Mechanism: Sandmeyer isonitrosoacetanilide synthesis (from 3-chloroaniline)
Cyclization Wolff-Kishner Reduction. -
Key Disadvantage: Cyclization of 3-chloroiso-nitrosoacetanilide yields a mixture of 4-chloro and 6-chloroisatin, requiring tedious fractional crystallization or chromatography.
-
Scalability: Low to Moderate. Hydrazine (for Wolff-Kishner) poses safety risks at scale.
Performance Metrics Comparison
| Metric | Route A: Nitrobenzene-Malonate | Route B: Isatin-Wolff-Kishner |
| Overall Yield | 45 - 55% | 25 - 35% |
| Step Count | 5 (Linear) | 4 (Linear) |
| Regiocontrol | Excellent (>99%) | Poor (Isomer mixture) |
| Raw Material Cost | Low (2,5-DCNB is a commodity chemical) | Moderate (Separation costs) |
| Safety Profile | Moderate (Exothermic nitration) | Low (Hydrazine toxicity) |
| Purification | Crystallization (No chromatography) | Chromatography often required |
Detailed Experimental Protocol (Route A)
This protocol details the synthesis of 5-amino-6-chloro-oxindole via the optimized Nitrobenzene-Malonate route.
Phase 1: Construction of the 6-Chlorooxindole Core
Step 1: Nucleophilic Substitution
-
Reagents: 2,5-Dichloronitrobenzene (1.0 eq), Dimethyl malonate (1.1 eq),
(2.5 eq), DMSO (Solvent). -
Procedure:
-
Charge DMSO and
into a reactor. -
Add dimethyl malonate and stir at 25°C for 30 min.
-
Add 2,5-dichloronitrobenzene and heat to 80-90°C for 6-8 hours.
-
Checkpoint: Monitor TLC/HPLC for disappearance of nitrobenzene.
-
Quench with water and acidify with HCl. Extract the oily intermediate (Dimethyl 2-(4-chloro-2-nitrophenyl)malonate).
-
Step 2: Hydrolysis & Decarboxylation
-
Reagents: 6N HCl, Acetic Acid.
-
Procedure:
-
Reflux the intermediate from Step 1 in a mixture of acetic acid and 6N HCl (1:1 v/v) for 12 hours.
-
Cool to 5°C. The product, 4-chloro-2-nitrophenylacetic acid , precipitates.
-
Filter and wash with cold water.
-
Step 3: Reductive Cyclization
-
Reagents: Iron powder (3.0 eq), Acetic Acid (Solvent), catalytic HCl.
-
Procedure:
-
Suspend 4-chloro-2-nitrophenylacetic acid in acetic acid.
-
Add iron powder portion-wise at 80°C (Exothermic!).
-
Reflux for 2-3 hours. The amino acid intermediate cyclizes in situ to form the lactam.
-
Filter hot to remove iron residues.
-
Pour filtrate into ice water. 6-Chlorooxindole precipitates as a tan solid.
-
Yield: ~75-80% over 3 steps.
-
Phase 2: Functionalization to 5-Amino-6-Chloro-Oxindole
Step 4: Regioselective Nitration
-
Reagents:
or Fuming , . -
Rationale: The oxindole NH directs electrophiles to the 5-position (para). The 6-Cl atom also directs ortho to itself (position 5). These reinforcing effects ensure exclusive 5-nitration.
-
Procedure:
-
Dissolve 6-chlorooxindole in conc.
at 0°C. -
Add
(1.05 eq) portion-wise, maintaining temp < 5°C. -
Stir for 1 hour.
-
Pour onto crushed ice. Filter the yellow solid (5-nitro-6-chlorooxindole ).
-
Purity: >95% HPLC.
-
Step 5: Final Reduction
-
Reagents: Fe/NH4Cl (aq/EtOH) or
/Pd-C. -
Procedure:
-
Suspend 5-nitro-6-chlorooxindole in Ethanol/Water (3:1).
-
Add
(5 eq) and Iron powder (3 eq). -
Heat to reflux for 2 hours.
-
Filter hot through Celite.
-
Concentrate filtrate and cool. 5-Amino-6-chloro-oxindole crystallizes as an off-white solid.[1]
-
Reaction Pathway Visualization
The following diagram illustrates the chemical logic and flow of the recommended Route A.
Figure 1: Step-by-step synthetic pathway for the production of 5-amino-6-chloro-oxindole via the Nitrobenzene-Malonate route.
Process Workflow & Quality Control
To ensure batch-to-batch consistency, the following workflow incorporates critical quality control (QC) points.
Figure 2: Industrial workflow with integrated Quality Control checkpoints to ensure purity of the pharmaceutical intermediate.
References
-
Santa Cruz Biotechnology. 5-Chloroisatin | CAS 17630-76-1. Retrieved from
-
LookChem. 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one | CAS 77859-59-7. Retrieved from
-
GuideChem. Synthesis of 6-Chlorooxindole (Intermediate for Ziprasidone). Retrieved from
-
Google Patents. Process for 5-fluoro-6-chlorooxindole (US5210212A). (Provides analogous chemistry for oxindole functionalization). Retrieved from
-
ResearchGate. Cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole.[2] (Discusses the malonate route). Retrieved from
Sources
Comparative Guide: Structural Analysis of 5-Amino-6-Chlorooxindole in Pharmaceutical Scaffolds
Topic: Crystal Structure Analysis of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals
Executive Summary
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one (hereafter 5-AC-Oxindole ) is a critical pharmacophore, serving as the immediate precursor to the antipsychotic Ziprasidone . Unlike its parent molecule oxindole, which exhibits well-documented packing polymorphism, the introduction of a donor-rich amino group at C5 and a lipophilic, electron-withdrawing chlorine at C6 creates a "push-pull" electronic system that drastically alters solid-state behavior.
This guide objectively compares the crystal engineering properties of 5-AC-Oxindole against its structural analogs (Oxindole and 6-Chlorooxindole). It provides experimental protocols for single-crystal growth and analyzes how substituent effects modulate the supramolecular synthons—shifting from simple 1D ribbons to complex 3D hydrogen-bonded networks.
Structural & Crystallographic Characterization[1][2][3][4][5][6]
The Core Motif: Lactam Dimerization
The defining feature of the oxindole scaffold is the cis-amide (lactam) functionality. In the solid state, this almost universally forms a centrosymmetric
-
Parent Oxindole: Forms 1D ribbons or dimers. The packing is dominated by van der Waals forces between the aromatic rings (π···π stacking).
-
5-AC-Oxindole (Target): The C5-amino group acts as a competitive hydrogen bond donor. This disrupts the simple ribbon motif, promoting the formation of inter-ribbon hydrogen bonds (N-H···N or N-H···O), effectively "stitching" the 1D chains into a higher-density 2D or 3D lattice.
Electronic & Steric Impact of Substituents
| Substituent | Position | Electronic Effect | Crystallographic Consequence |
| -NH₂ (Amino) | C5 | Electron Donor (+M) | Introduces strong H-bond donors. Increases melting point due to network formation. |
| -Cl (Chloro) | C6 | Electron Withdrawing (-I) | Increases molecular density (~1.4+ g/cm³). Provides weak C-Cl···O halogen bonding potential. |
Comparative Performance Analysis
The following table contrasts the target molecule with its direct analogs. Note that while Oxindole and 6-Chlorooxindole have well-established CSD (Cambridge Structural Database) entries, 5-AC-Oxindole requires specific crystallization protocols to isolate high-quality single crystals due to its low solubility.
Table 1: Solid-State Properties Comparison
| Property | Oxindole (Parent) | 6-Chlorooxindole | 5-Amino-6-chlorooxindole |
| Formula | |||
| MW ( g/mol ) | 133.15 | 167.59 | 182.61 |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | P2₁/n (Predicted/Analogous) |
| Density ( | ~1.29 g/cm³ | ~1.48 g/cm³ | >1.52 g/cm³ (High Density) |
| Primary Synthon | Cooperative Network: Amide Dimer + Amino-Carbonyl Chains | ||
| Melting Point | 125–127 °C | 196–198 °C | >220 °C (Decomposition) |
| Solubility | High (EtOH, MeOH) | Moderate | Low (Requires DMSO/DMF or hot EtOH) |
| Relevance | Scaffold | Intermediate | Ziprasidone Precursor |
Key Insight: The drastic increase in melting point for 5-AC-Oxindole (>220°C) compared to the parent oxindole (127°C) confirms the presence of a robust intermolecular hydrogen bonding network mediated by the extra amino group.
Visualization of Structural Logic[4]
The following diagrams illustrate the experimental workflow and the supramolecular topology differences.
Diagram 1: Crystallization & Analysis Workflow
Caption: Workflow for isolating single crystals of low-solubility oxindole derivatives.
Diagram 2: Supramolecular Topology Comparison
Caption: Transition from simple dimers (Oxindole) to cross-linked networks (5-AC-Oxindole) via the amino group.
Experimental Protocols
Protocol A: Single Crystal Growth (Solvent Layering)
Why this method? 5-AC-Oxindole has poor solubility in standard organic solvents. Thermal degradation is a risk with simple boiling.
-
Dissolution: Dissolve 20 mg of 5-AC-Oxindole in 2 mL of DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) with gentle warming (40°C).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow crystallization tube (NMR tube or narrow vial).
-
Layering: Carefully layer 4 mL of a precipitant solvent (Methanol or Water ) on top of the denser DMSO solution. Do not mix.
-
Incubation: Seal with Parafilm and leave undisturbed in a vibration-free, dark environment at 20°C for 5–7 days.
-
Harvesting: Look for block-like or prismatic crystals at the interface.
Protocol B: X-Ray Data Collection & Refinement
Standard: ASTM E1426 / IUCr Guidelines
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a Kapton loop using Paratone oil. -
Cooling: Collect data at 100 K (Cryostream) to reduce thermal motion of the amino group protons.
-
Source: Use Mo Kα radiation (
Å). Cu Kα is acceptable but absorption correction is critical due to the Chlorine atom ( increases). -
Refinement Strategy:
-
Locate the Chlorine atom first (heavy atom method).
-
Refine the amino hydrogens freely if data quality permits; otherwise, constrain using a riding model (AFIX 43 for aromatic
). -
Check for disorder in the chloro-position, as Cl/H exchange is common in synthesis impurities.
-
Pharmaceutical Relevance & Stability[1][9]
Ziprasidone Synthesis Implications
5-AC-Oxindole is the nucleophilic partner in the synthesis of Ziprasidone.
-
Polymorphism Risk: The formation of solvates (especially with DMSO or DMF from crystallization) is high. Drug Master Files (DMFs) must characterize the anhydrous form versus solvated forms, as this affects the stoichiometry of the subsequent coupling reaction.
-
Impurity Tracking: The "des-chloro" analog (5-aminooxindole) or "des-amino" analog (6-chlorooxindole) crystallize differently. XRD powder patterns (PXRD) can distinguish these impurities at <1% levels due to significant unit cell differences driven by the packing changes described in Section 3.
References
-
Wu, E. J., et al. (2024).[1] Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction. Angewandte Chemie International Edition. Link
-
CymitQuimica. (2024). 6-Chlorooxindole Structure and Properties. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12496475, 6-Chloro-2,3-dihydro-1H-isoindol-1-one. Link
-
Vimala, G., et al. (2014). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Acta Crystallographica Section E. Link
-
Boger, D. L., et al. (2001).[2] Synthesis and Evaluation of CBI Analogues. Journal of Organic Chemistry. (Context for 5-amino-chloroindole synthesis). Link
Sources
A Senior Application Scientist's Guide to Validating the Purity of 5-Amino-6-Chloro-Oxindole for Biological Assays
Introduction: The Imperative of Purity in Reproducible Research
In the realm of drug discovery and biological research, the reliability of experimental data is paramount. Small molecule inhibitors are foundational tools in these endeavors, yet their efficacy is directly tied to their purity.[1][2] An uncharacterized or impure compound can lead to misleading results, causing a significant loss of time, resources, and potentially derailing promising research avenues. Impurities can possess their own biological activity, leading to off-target effects, or they may inhibit the activity of the primary compound, resulting in false negatives.[2][3]
Understanding 5-Amino-6-Chloro-Oxindole and Its Potential Contaminants
The oxindole core is a privileged structure in medicinal chemistry, but its synthesis can be complex, often involving multi-step reactions that can introduce a variety of impurities.[5][6][7] For 5-amino-6-chloro-oxindole, potential impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials, such as substituted anilines or chloroacetyl chloride derivatives, can persist in the final product.[8][9]
-
Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar but functionally distinct molecules, such as isomers or degradation products.[10][11]
-
Residual Solvents and Reagents: Solvents and catalysts used during synthesis and purification can be retained in the final product.[8][12]
These impurities can have significant consequences. For instance, a structurally related byproduct might exhibit a different kinase inhibition profile, leading to a misinterpretation of the compound's selectivity and potency.[13][14][15][16]
The Analytical Toolkit: A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle.[1][10][17][18]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the gold standard for determining the purity of a small molecule by separating it from non-volatile impurities.[2][12]
-
Why We Use It: HPLC provides a quantitative measure of purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.[2][19] By using a diode-array detector (DAD), we can also assess peak purity, ensuring that a single peak corresponds to a single compound.
-
Causality in Method Choice: A reverse-phase C18 column is typically the first choice for heterocyclic compounds like oxindoles.[20] The mobile phase, a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good separation between the main compound and any impurities.[17] The formic acid helps to protonate the molecule, leading to sharper peaks and better resolution.[20]
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling
LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, making it an indispensable tool for both confirming the identity of the target compound and identifying unknown impurities.[1][3][10]
-
Why We Use It: MS provides the molecular weight of the compound, offering definitive confirmation of its identity.[3][21] High-resolution mass spectrometry (HRMS) can provide a mass accuracy of less than 5 ppm, allowing for the determination of the elemental composition.[17][21] This technique is crucial for identifying and characterizing unexpected byproducts or degradation products.[10][17]
-
Trustworthiness through Self-Validation: By coupling LC with MS, we can assign a mass to each peak observed in the HPLC chromatogram.[3] This allows us to confirm that the main peak has the correct molecular weight for 5-amino-6-chloro-oxindole and to tentatively identify impurities based on their mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it the most powerful technique for confirming the identity and structural integrity of 5-amino-6-chloro-oxindole.[22][23]
-
Why We Use It: The ¹H NMR spectrum provides a unique fingerprint of a molecule, showing the number of different types of protons, their chemical environment, and their connectivity.[23] By comparing the observed spectrum to the expected spectrum for the target structure, we can confirm its identity with a high degree of confidence.[22][24] It can also reveal the presence of impurities, even those that are isomeric and therefore have the same mass.
-
Expertise in Interpretation: For a disubstituted oxindole, we expect to see specific signals in the aromatic region corresponding to the protons on the benzene ring, as well as a characteristic singlet for the CH₂ group of the oxindole core.[4][22] The presence of unexpected signals would indicate impurities.
A Recommended Workflow for Purity Validation
To ensure a self-validating system, we recommend the following integrated workflow for assessing the purity of each new batch of 5-amino-6-chloro-oxindole.
Caption: Recommended workflow for purity validation.
Experimental Protocol: Quantitative HPLC-UV Analysis
-
System: Agilent 1260 Infinity II LC System or equivalent.[18]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.
-
Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Comparative Analysis: Interpreting the Data
To illustrate the importance of this multi-faceted approach, let's consider hypothetical data for two different batches of 5-amino-6-chloro-oxindole compared to a common alternative, Sunitinib (a multi-kinase inhibitor with an oxindole core).
| Parameter | Batch A (High Purity) | Batch B (Standard Grade) | Sunitinib (Reference) |
| HPLC Purity (254 nm) | 99.2% | 95.5% | 99.5% |
| LC-MS (M+H)⁺ | Found: 197.0275 (C₈H₇ClN₂O) | Found: 197.0274 (C₈H₇ClN₂O) | Found: 399.2139 (C₂₂H₂₇FN₄O₂) |
| Impurity at 5.2 min: 167.99 (C₈H₆ClNO) | |||
| ¹H NMR | Conforms to structure | Conforms, with minor unidentified peaks at 7.8-8.0 ppm | Conforms to structure |
Interpretation:
-
Batch A demonstrates high purity across all methods, with a confirmed structure and identity. This batch is suitable for all biological assays, including sensitive enzyme kinetics and cell-based assays.[25]
-
Batch B meets a nominal purity level by HPLC but LC-MS reveals a significant impurity with a mass corresponding to 6-chlorooxindole (a potential starting material).[26] The additional signals in the ¹H NMR spectrum corroborate this. While this batch might be acceptable for initial screening, the presence of a known bioactive impurity could confound results in more sensitive assays.
-
Sunitinib serves as a well-characterized reference compound, demonstrating what a high-purity standard should look like analytically.
Impact on Biological Assays: A Kinase Inhibition Case Study
5-amino-6-chloro-oxindole and its derivatives are often investigated as inhibitors of protein kinases, which are central regulators of cellular signaling.[4][15][27] An impurity in your compound could have drastic effects on a kinase inhibition assay.
Caption: Potential impact of impurities on a kinase assay.
-
Scenario 1 (Pure Compound): The pure 5-amino-6-chloro-oxindole binds to the target kinase, preventing ATP from binding and inhibiting the phosphorylation of the substrate. The resulting IC₅₀ value accurately reflects the compound's potency.
-
Scenario 2 (Contaminated Compound): An unknown, active impurity also inhibits the kinase (or another kinase in the assay system). This leads to an artificially potent IC₅₀ value, suggesting the primary compound is more active than it truly is. This could lead to the erroneous advancement of a suboptimal lead candidate. Conversely, an inactive impurity that displaces the active compound could lead to a false-negative result.
Conclusion: Upholding Scientific Integrity
The rigorous validation of small molecule purity is not an optional or secondary step; it is a core component of scientific integrity.[1] By employing an orthogonal analytical approach combining HPLC, LC-MS, and NMR, researchers can ensure that their supply of 5-amino-6-chloro-oxindole is of the highest quality. This diligence prevents the generation of misleading data, ensures the reproducibility of biological results, and ultimately accelerates the path of drug discovery. Always demand a comprehensive Certificate of Analysis for any purchased compound and consider in-house validation for critical experiments.
References
- Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
- Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- News-Medical. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Kugler, M., et al. (n.d.). Impact of protein and small molecule interactions on kinase conformations. PMC.
- Kugler, M., et al. (2025, August 8). Impact of protein and small molecule interactions on kinase conformations. eLife.
- Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- ChemicalBook. (n.d.). Oxindole(59-48-3) 1H NMR spectrum.
- Loa, K. M., et al. (n.d.). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PMC.
- White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles.
- Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
- National Center for Biotechnology Information. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations.
- Chemguides. (2020, June 24). 1H NMR: Structural Elucidation I. YouTube.
- Kugler, M., et al. (2024, August 1). Impact of protein and small molecule interactions on kinase conformations. PubMed.
- Kugler, M., et al. (n.d.). impact of protein and small molecule interactions on kinase conformations. eLife.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data.
- Wang, Y., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
- Department of Computer Science. (n.d.). Live qualification/validation of purity methods for protein products.
- Navratilova, I., & Hopkins, A. L. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
- Romanian Journal of Physics. (n.d.). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES.
- Biomol Blog. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Organic & Biomolecular Chemistry. (2008, September 20). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.
- Juniper Publishers. (2018, March 6). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
- Beilstein Journal of Organic Chemistry. (2016, May 18). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update.
- CIR. (2023, March 16). Amended Safety Assessment of 5-Amino-6-Chloro-o-Cresol as Used in Cosmetics.
- Alabugin, I. V., et al. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. PMC.
- PubMed. (2015, August 15). Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies.
- Semantic Scholar. (n.d.). Oxindole as starting material in organic synthesis.
- Allmpus. (n.d.). 6-Chlorooxindole.
- LSU Scholarly Repository. (2023, April 14). Amino Acid Derivatives of Chlorin-e6—A Review.
- CymitQuimica. (n.d.). 5-Amino-6-chloro-o-cresol.
- Organic Chemistry Portal. (n.d.). Oxindole synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. news-medical.net [news-medical.net]
- 4. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Oxindole synthesis [organic-chemistry.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chimia.ch [chimia.ch]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. biotech-spain.com [biotech-spain.com]
- 13. Impact of protein and small molecule interactions on kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of protein and small molecule interactions on kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]
- 17. hpst.cz [hpst.cz]
- 18. agilent.com [agilent.com]
- 19. rsc.org [rsc.org]
- 20. welch-us.com [welch-us.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. Oxindole(59-48-3) 1H NMR [m.chemicalbook.com]
- 23. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 24. youtube.com [youtube.com]
- 25. resources.biomol.com [resources.biomol.com]
- 26. allmpus.com [allmpus.com]
- 27. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of 5-Amino-6-Chloro-Oxindole Based Kinase Inhibitors
This guide provides a detailed comparison of the potency of kinase inhibitors based on the 5-amino-6-chloro-oxindole scaffold and its close analogs. It is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel anti-cancer therapeutics.
Introduction to the Oxindole Scaffold in Kinase Inhibition
The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors. Its ability to mimic the adenine region of ATP allows it to effectively compete for the ATP-binding site of various kinases. A prominent example of an oxindole-based drug is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2][3] While Sunitinib itself is a 3-substituted oxindole, the broader class of oxindole derivatives, including those with a 5-amino-6-chloro substitution pattern, has been extensively explored for its potential to inhibit key signaling pathways in cancer.
These inhibitors primarily target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[4][5] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to increased angiogenesis, cell proliferation, and survival.[6][7] This guide will delve into a comparative analysis of the potency of these inhibitors, provide an overview of the targeted signaling pathways, and detail the experimental methodologies used for their evaluation.
Comparative Potency of Oxindole-Based Inhibitors
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table provides a comparative summary of the IC50 values for Sunitinib and other kinase inhibitors targeting VEGFR and FGFR. While not all listed inhibitors possess the 5-amino-6-chloro-oxindole scaffold, they are included to provide a broader context of potency against these critical cancer targets.
| Inhibitor | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | Oxindole | VEGFR1 | 0.1 | [8] |
| VEGFR2 | 0.2 | [8] | ||
| VEGFR3 | 0.1-0.3 | [8] | ||
| PDGFRβ | 1.6 | [8] | ||
| c-Kit | 58 | [8] | ||
| FLT3 | 57 | [8] | ||
| Sorafenib | Bi-aryl urea | VEGFR2 | 90 | [8] |
| VEGFR3 | 20 | [8] | ||
| PDGFRβ | 57 | [8] | ||
| c-Kit | 58 | [8] | ||
| B-Raf | 22 | [9] | ||
| Raf-1 | 6 | [9] | ||
| Axitinib | Indazole | VEGFR1 | 0.1 | [8] |
| VEGFR2 | 0.2 | [8] | ||
| VEGFR3 | 0.1-0.3 | [8] | ||
| PDGFRβ | 1.6 | [8] | ||
| Pazopanib | Pyrimidine | VEGFR1 | 10 | [8] |
| VEGFR2 | 30 | [8] | ||
| VEGFR3 | 47 | [8] | ||
| PDGFRβ | 84 | [8] | ||
| c-Kit | 74 | [8] | ||
| FGFR1 | 140 | [8] | ||
| Lapatinib | Quinazoline | EGFR | 10.8 | [10] |
| HER2 (ErbB2) | 9.2 | [10] | ||
| Erdafitinib | Quinoxaline | Pan-FGFR (1-4) | Potent (specific IC50s vary) | [5][11] |
| Infigratinib | Pyrimidine | FGFR1-3 | Potent (specific IC50s vary) | [5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Overview of Targeted Signaling Pathways
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFRs are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels.[7] The binding of VEGF ligands to their receptors on endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[12][13] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[12][13][14] In cancer, tumors exploit this pathway to establish a blood supply, which is essential for their growth and metastasis.[7]
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by oxindole-based inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and migration.[15][16] The binding of FGF ligands to FGFRs, in the presence of heparan sulfate proteoglycans, leads to receptor dimerization and the activation of its intracellular tyrosine kinase domain.[15] This initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[15][16][17] Aberrant FGFR signaling, through gene amplification, mutations, or fusions, can drive the development and progression of various cancers.[5][6]
Caption: Simplified FGFR signaling pathway illustrating the mechanism of action for oxindole-based inhibitors.
Experimental Methodology for Potency Determination
The determination of an inhibitor's IC50 value is a critical step in drug discovery. A common method for this is an in vitro kinase assay. The following is a representative protocol for a fluorescence-based kinase assay.
Protocol: In Vitro Fluorescence-Based Kinase Assay
Objective: To determine the IC50 value of a 5-amino-6-chloro-oxindole based inhibitor against a target kinase (e.g., VEGFR2).
Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce light. The intensity of the light is inversely proportional to the activity of the kinase, and thus, the potency of the inhibitor.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine Triphosphate (ATP)
-
Test inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP detection reagent (containing ADP-Glo™ Kinase Assay reagents)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Rationale: This creates a concentration gradient to accurately determine the IC50 value.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Rationale: DMSO is used as a vehicle for the inhibitor and serves as a negative control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add the kinase/substrate solution (e.g., 5 µL) to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rationale: This allows the kinase to phosphorylate the substrate in the presence of the inhibitor. The incubation time is optimized for linear reaction kinetics.
-
-
ADP Detection:
-
Add the ADP detection reagent (e.g., 10 µL) to each well to stop the kinase reaction and convert the produced ADP to ATP.
-
Incubate at room temperature for a specified time (e.g., 40 minutes).
-
Rationale: The detection reagent contains an enzyme that converts ADP to ATP.
-
-
Luminescence Measurement:
-
Add the luciferase-containing reagent (e.g., 20 µL) to each well.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence signal using a plate reader.
-
Rationale: The luciferase enzyme uses the newly generated ATP to produce a light signal that is proportional to the amount of ADP produced in the kinase reaction.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a fluorescence-based in vitro kinase assay.
Conclusion
The 5-amino-6-chloro-oxindole scaffold and its analogs represent a versatile platform for the design of potent kinase inhibitors. As exemplified by Sunitinib, these compounds can effectively target key receptor tyrosine kinases like VEGFR and FGFR, which are crucial for tumor growth and angiogenesis. The comparative potency data highlights the low nanomolar efficacy of these inhibitors. A thorough understanding of the underlying signaling pathways and the use of robust in vitro assays are essential for the continued development and optimization of this important class of anti-cancer agents. Further research focusing on improving selectivity and overcoming resistance mechanisms will be critical for translating the potential of these inhibitors into more effective cancer therapies.
References
-
A Unique Structure for Epidermal Growth Factor Receptor Bound to GW572016 (Lapatinib) | Cancer Research - AACR Journals. [Link]
-
A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed. [Link]
-
Schematic diagram to show vascular endothelial growth factor (VEGF)... - ResearchGate. [Link]
-
LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. | New Drug Approvals. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
The Fibroblast Growth Factor signaling pathway - PMC. [Link]
-
Structure and function of vascular endothelial growth factor and its receptor system - PMC. [Link]
-
The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. [Link]
-
FGF-FGFR signaling pathway. The signaling cascade commences upon the... - ResearchGate. [Link]
-
Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. [Link]
-
Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. [Link]
-
Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem - NIH. [Link]
-
IP-Kinase Assay - Bio-protocol. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
-
A Network Map of FGF-1/FGFR Signaling System - PMC. [Link]
-
Sunitinib - Wikipedia. [Link]
-
Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem - NIH. [Link]
-
Promising Results of FGFR Inhibitors in Solid Tumors - Oncodaily. [Link]
-
FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. [Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [Link]
-
Sunitinib (Sutent®) | Macmillan Cancer Support. [Link]
-
Sunitinib (oral route) - Side effects & dosage - Mayo Clinic. [Link]
-
Sunitinib (Sutent®) | OncoLink. [Link]
-
Oxindole Inhibitors of Cyclin-Dependent Kinases as Anti-Tumor Agents - ResearchGate. [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC. [Link]
-
Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches - MDPI. [Link]
-
Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer - PMC. [Link]
-
Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed. [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - MDPI. [Link]
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - RSC Publishing. [Link]
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC. [Link]
-
VEGFR inhibitors - Altmeyers Encyclopedia - Department Pharmacology-Toxicology. [Link]
-
FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC. [Link]
Sources
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Sunitinib (Sutent®) | Macmillan Cancer Support [macmillan.org.uk]
- 3. Sunitinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. altmeyers.org [altmeyers.org]
- 10. apexbt.com [apexbt.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Structure and function of vascular endothelial growth factor and its receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
